molecular formula C18H19N3O2 B5762239 ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE

ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE

Cat. No.: B5762239
M. Wt: 309.4 g/mol
InChI Key: NOSGJRCODXUOAO-UHFFFAOYSA-N
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Description

ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE is a benzoate ester derivative featuring a secondary amine linkage to a 1-methyl-1H-1,3-benzodiazol-2-ylmethyl group. The 1,3-benzodiazole (benzimidazole) core consists of a fused benzene and imidazole ring, with a methyl substituent at the N1 position.

Properties

IUPAC Name

ethyl 4-[(1-methylbenzimidazol-2-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-23-18(22)13-8-10-14(11-9-13)19-12-17-20-15-6-4-5-7-16(15)21(17)2/h4-11,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSGJRCODXUOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate

This compound, synthesized via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate using Na₂S₂O₅ in DMF, shares a benzimidazole core with the target compound but differs in substitution patterns. The methyl ester group (vs. ethyl in the target compound) may reduce lipophilicity, while the 5-methylbenzimidazole moiety (vs. N1-methyl in the target) could alter electronic properties and hydrogen-bonding capabilities. Such differences may influence crystallization behavior or biological activity .

Ethyl 4-{[(2-Hydroxyphenyl)Methyl]Amino}Benzoate (Compound I, CSD: WEFQEG)

This analog replaces the benzimidazole group with a 2-hydroxyphenylmethyl substituent. Crystallographic data (CSD entry WEFQEG) reveal a planar aromatic system stabilized by intramolecular hydrogen bonds, a feature absent in the target compound due to its non-phenolic structure .

Ethyl 4-[(3,5-Di-tert-Butyl-2-Hydroxybenzyl)Amino]Benzoate (Compound II, CSD: VABTAV)

The tert-butyl groups also increase hydrophobicity, which may affect aggregation behavior in solution .

Benzoate Esters with Heterocyclic Substituents

Ethyl 4-[[4-[Bis(2-Chloroethyl)Amino]-2-Methyl-Phenyl]Methylideneamino]Benzoate

This compound features a chlorinated aromatic substituent, which may confer reactivity toward nucleophilic targets (e.g., DNA alkylation). In contrast, the target compound’s benzimidazole group is more likely to engage in π-π stacking or metal coordination, suggesting divergent pharmacological or material science applications .

Imidazole and Triazine Derivatives (Pesticide Esters)

Compounds like tribenuron methyl ester (methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate) highlight the versatility of benzoate esters in agrochemicals. The sulfonylurea and triazine groups in these pesticides enable herbicidal activity through acetolactate synthase inhibition, a mechanism unlikely in the target compound due to its benzimidazole-amine structure .

Crystallographic Considerations

Crystallographic refinement tools like SHELXL are widely used for small-molecule analysis . Compounds I and II (CSD entries WEFQEG and VABTAV) exhibit hydrogen-bonded networks and planar geometries, whereas the target compound’s benzimidazole group may promote distinct packing motifs, such as π-stacking or van der Waals interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Synthesis Method Applications/Potential Crystallographic Data
Target Compound Benzoate ester 1-Methylbenzimidazol-2-ylmethylamino Not specified Unknown Not available
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate Benzoate ester 5-Methylbenzimidazol-2-yl Na₂S₂O₅ in DMF Pharmaceutical research Not available
Compound I (WEFQEG) Benzoate ester 2-Hydroxyphenylmethylamino Not specified Material science CSD entry WEFQEG
Tribenuron methyl ester Benzoate ester Sulfonylurea-triazine Not specified Herbicide Not available
Ethyl 4-[[4-[Bis(2-chloroethyl)amino]phenyl]... Benzoate ester Chlorinated alkylamino-phenyl Not specified Anticancer research (speculative) Not available

Biological Activity

Ethyl 4-{[(1-Methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O3
  • Molecular Weight : 376.4 g/mol
  • IUPAC Name : Ethyl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate
  • Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety is known to bind with various enzymes and receptors, which can modulate their activity. The pyrrole ring may also contribute to the compound’s biological effects by interacting with cellular components, potentially leading to:

  • Inhibition of enzyme activity : This could disrupt metabolic pathways essential for cell survival.
  • Antimicrobial properties : Preliminary studies suggest it may possess activity against certain bacterial strains.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. In vitro studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound is still limited.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells[Study 1]
AntimicrobialInhibits growth of bacteria[Study 2]
Enzyme InhibitionModulates enzyme activity[General Findings]

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